molecular formula C14H14N2O2S B11981766 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone CAS No. 119730-08-4

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone

Cat. No.: B11981766
CAS No.: 119730-08-4
M. Wt: 274.34 g/mol
InChI Key: MOTHRYMOGCLAMN-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone is a chemical compound with the molecular formula C14H14N2O2S This compound is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxy and methyl group, and a thioether linkage to a methylphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone typically involves the reaction of 4-hydroxy-6-methyl-2-mercaptopyrimidine with 1-(4-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group on the pyrimidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone
  • 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
  • 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone

Uniqueness

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a thioether linkage. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

119730-08-4

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H14N2O2S/c1-9-3-5-11(6-4-9)12(17)8-19-14-15-10(2)7-13(18)16-14/h3-7H,8H2,1-2H3,(H,15,16,18)

InChI Key

MOTHRYMOGCLAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C

Origin of Product

United States

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